
2-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenylethylamines. It is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, along with an ethanamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 3-methylphenylacetic acid, followed by the conversion of the resulting bromo compound to the corresponding amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 3-methylphenylethanamine.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylethanamine.
Substitution: Formation of 2-(4-hydroxy-3-methylphenyl)ethan-1-amine.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. These interactions can lead to changes in mood, behavior, and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage instead of an amine.
3-Methylphenylethanamine: Lacks the bromine atom.
4-Bromo-3-methylbenzoic acid: Oxidized form of the compound.
Uniqueness
2-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the methyl group allows for specific interactions with biological targets, making it a valuable compound for research .
Eigenschaften
Molekularformel |
C9H13BrClN |
|---|---|
Molekulargewicht |
250.56 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-6-8(4-5-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H |
InChI-Schlüssel |
XUUYOZPFKNBPSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


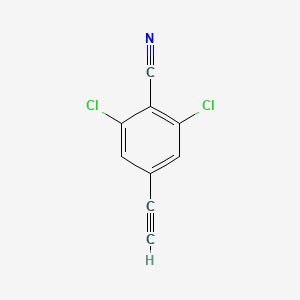
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)

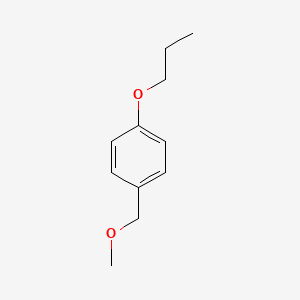


![tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate](/img/structure/B15304886.png)
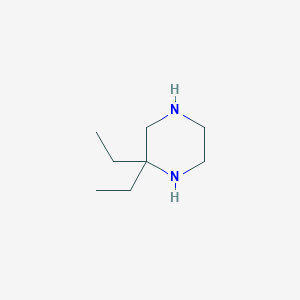

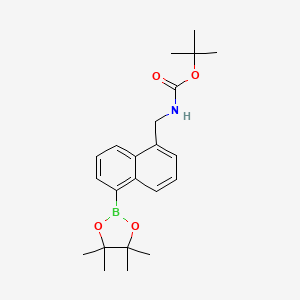
![rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15304900.png)
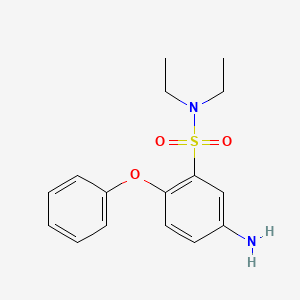
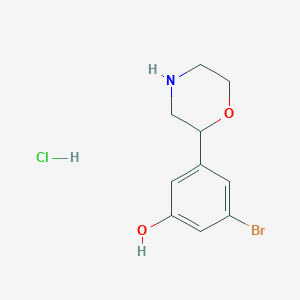
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)
